molecular formula C9H11N3O3 B12928992 5-Pyrimidinecarboxylic acid, 4-acetyl-2-amino-, ethyl ester CAS No. 62328-06-7

5-Pyrimidinecarboxylic acid, 4-acetyl-2-amino-, ethyl ester

Cat. No.: B12928992
CAS No.: 62328-06-7
M. Wt: 209.20 g/mol
InChI Key: IMRWZWKVWJJCPL-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is an organic compound with the molecular formula C9H11N3O3. This compound belongs to the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by acetylation. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
  • 4-chloro-2-phenylpyrimidine-5-carboxylic acid
  • 5-acetyl-4-aminopyrimidines

Uniqueness

Ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its acetyl and amino groups contribute to its distinct chemical reactivity and potential therapeutic applications.

Properties

CAS No.

62328-06-7

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 4-acetyl-2-aminopyrimidine-5-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-3-15-8(14)6-4-11-9(10)12-7(6)5(2)13/h4H,3H2,1-2H3,(H2,10,11,12)

InChI Key

IMRWZWKVWJJCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)C)N

Origin of Product

United States

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